Julifloricine

Description

Properties

CAS No. |

66771-80-0 |

|---|---|

Molecular Formula |

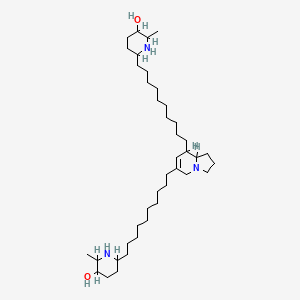

C40H75N3O2 |

Molecular Weight |

630.0 g/mol |

IUPAC Name |

6-[10-[6-[10-(5-hydroxy-6-methylpiperidin-2-yl)decyl]-1,2,3,5,8,8a-hexahydroindolizin-8-yl]decyl]-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C40H75N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,35-42,44-45H,3-29,31H2,1-2H3 |

InChI Key |

JOTBJXJGDRSICD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Julifloricine |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Julifloricine from Prosopis juliflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Julifloricine, a piperidine alkaloid isolated from the leaves and pods of Prosopis juliflora, has demonstrated significant biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details the experimental protocols for the extraction of the total alkaloid content from P. juliflora and outlines the general fractionation procedures employed for the separation of its constituent alkaloids. This guide summarizes the available quantitative data on the biological activity of extracts and fractions from which this compound is derived and presents a putative signaling pathway for its cytotoxic effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Prosopis juliflora (Sw.) DC., commonly known as mesquite, is a hardy, perennial shrub or small tree belonging to the Leguminosae family.[1] While recognized for its adaptability to arid and semi-arid regions, P. juliflora is also a rich source of a diverse array of secondary metabolites, including piperidine alkaloids.[2] Among these, this compound has been identified as a compound of interest due to its pronounced biological activities.[3] Early investigations into the chemical constituents of P. juliflora led to the discovery of a complex mixture of alkaloids, with this compound being one of the key components.[4] Its structural elucidation and subsequent biological evaluation have highlighted its potential as a lead compound for drug discovery, particularly in the areas of antimicrobial and cancer research.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Prosopis juliflora are collected and subsequently air-dried in a well-ventilated area, often in a greenhouse at a controlled temperature of around 50°C, until a constant weight is achieved.[5] The dried leaves are then pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Total Alkaloid Extract (TAE)

A standard acid-base extraction methodology is employed to isolate the total alkaloid content from the powdered plant material.[5][6] This procedure effectively separates the basic alkaloids from other plant constituents.

Protocol for Acid-Base Extraction of Total Alkaloids:

-

Defatting: The powdered plant material (e.g., 874 g) is first defatted by exhaustive extraction with a non-polar solvent, typically hexane (2.0 L/kg of plant material), for 48 hours at room temperature with occasional agitation.[5] This step removes lipids and other non-polar compounds that could interfere with subsequent extraction steps. The hexane is then filtered off and discarded.

-

Methanolic Extraction: The defatted plant residue is then extracted with methanol (1.5 L/kg) for 48 hours at room temperature with occasional shaking.[5] This process is typically repeated three times to ensure complete extraction of the alkaloids.

-

Acidification: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 40°C. The resulting residue is then stirred with a dilute acid solution, such as 0.2 N Hydrochloric acid (HCl), for 16 hours.[5] This converts the alkaloids into their salt forms, which are soluble in the aqueous acidic solution.

-

Liquid-Liquid Partitioning (Acidic): The acidic solution is filtered and then washed with a non-polar solvent like chloroform to remove any remaining non-basic impurities.[5] The aqueous layer containing the alkaloid salts is retained.

-

Basification and Extraction: The acidic aqueous layer is then basified to a pH of approximately 11 with a base, such as ammonium hydroxide.[5] This converts the alkaloid salts back to their free base form, which are less soluble in water and more soluble in organic solvents.

-

Final Extraction: The basified aqueous solution is then extracted multiple times with chloroform. The chloroform fractions, now containing the free alkaloids, are combined.[5]

-

Concentration: The chloroform is evaporated under reduced pressure to yield the crude Total Alkaloid Extract (TAE).[5]

Fractionation of the Total Alkaloid Extract

The TAE is a complex mixture of various alkaloids. To isolate individual compounds like this compound, the TAE is subjected to chromatographic fractionation.

General Column Chromatography Protocol:

-

Stationary Phase: A silica gel column is typically used as the stationary phase for the separation of the alkaloids.[5]

-

Mobile Phase: The TAE is loaded onto the column and eluted with a gradient of chloroform and methanol. The elution typically starts with a low polarity mixture (e.g., chloroform:methanol 99:1) and the polarity is gradually increased to 1:1, followed by a final elution with 100% methanol.[5]

-

Fraction Collection: Numerous fractions are collected throughout the elution process.

-

Monitoring: The separation is monitored using Thin Layer Chromatography (TLC) plates, visualized with iodine vapor and tested for the presence of alkaloids using Dragendorff's reagent.[5] Fractions with similar TLC profiles are pooled together. Further purification of the fraction containing this compound would require subsequent chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The biological activity of extracts and fractions from Prosopis juliflora has been quantified in several studies. This section presents a summary of the available data in tabular format for easy comparison. It is important to note that while this compound is a component of these extracts, the specific contribution of this compound to the observed activity is not delineated in these studies.

Cytotoxicity Data

The cytotoxic effects of the Total Alkaloid Extract (TAE) and its fractions have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Extract/Fraction | Cell Line | Assay | IC50 / EC50 (µg/mL) | Reference |

| Total Alkaloid Extract (TAE) | Astrocyte Primary Cultures | MTT | 2.87 | [5] |

| Fraction F31/33 | Astrocyte Primary Cultures | MTT | 2.82 | [5] |

| Fraction F32 | Astrocyte Primary Cultures | MTT | 3.01 | [5] |

| Total Alkaloid Extract (TAE) | Neuron/Glial Cell Co-cultures | MTT | 31.07 | [7] |

| Fraction F32 | Neuron/Glial Cell Co-cultures | MTT | 7.362 | [7] |

| Methanol Extract | MDA-MB-231 (Triple Negative Breast Cancer) | MTT | 16.8 | [8] |

| Methanol Extract | MCF-7 (Breast Cancer) | MTT | 19.4 | [8] |

| Methanol Extract | HaCaT (Normal Keratinocytes) | MTT | 24.1 | [8] |

Antimicrobial Activity

While specific quantitative data for this compound's antimicrobial activity is limited in the provided search results, it has been noted to have a significant inhibitory effect against Gram-positive bacteria.[6]

Spectroscopic Data

The structural elucidation of this compound and related alkaloids from Prosopis juliflora relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Although the specific spectral data for this compound was not found in the conducted searches, this section describes the general application of these techniques in the characterization of such alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and coupling constants, which helps in establishing the connectivity of atoms. ¹³C NMR provides information about the number and types of carbon atoms present in the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete structure of the alkaloid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable information about the structure of the molecule, as different parts of the molecule break off in a predictable manner.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds, such as C-H, C=C, C-N, and O-H, if present.

Signaling Pathways and Experimental Workflows

The cytotoxic and apoptotic effects of the alkaloidal extracts from Prosopis juliflora are believed to be mediated through specific signaling pathways. While the precise mechanism of this compound is yet to be fully elucidated, the available evidence points towards the induction of apoptosis via a mitochondrial-mediated pathway.

Proposed Signaling Pathway for Apoptosis Induction

The alkaloidal extracts from P. juliflora have been shown to induce apoptosis in cancer cells, particularly in triple-negative breast cancer cells.[8] This process is thought to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Caption: Proposed mitochondrial-mediated apoptotic pathway induced by P. juliflora alkaloids.

Experimental Workflow for Isolation and Characterization

The overall process for the discovery and isolation of this compound from Prosopis juliflora follows a systematic workflow common in natural product chemistry.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a piperidine alkaloid from Prosopis juliflora, represents a promising natural product with demonstrated cytotoxic and antimicrobial properties. While the general methods for its extraction and fractionation are established, a detailed, standardized protocol for its isolation in high purity and yield remains to be consolidated in the scientific literature. The available data on the biological activity of the total alkaloid and other fractions of P. juliflora strongly suggest that this compound and its related compounds warrant further investigation. The elucidation of its precise mechanism of action and the development of efficient purification strategies will be crucial for advancing its potential as a therapeutic agent. This guide provides a foundational overview for researchers aiming to explore the pharmacological potential of this compound and other alkaloids from Prosopis juliflora.

References

- 1. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 2. Alkaloids from Prosopis juliflora leaves induce glial activation, cytotoxicity and stimulate NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ufba.br [repositorio.ufba.br]

- 6. Antibacterial Activity of the Alkaloid-Enriched Extract from Prosopis juliflora Pods and Its Influence on in Vitro Ruminal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Juliprosopine and juliprosine from prosopis juliflora leaves induce mitochondrial damage and cytoplasmic vacuolation on cocultured glial cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prosopis juliflora (Sw.), DC induces apoptosis and cell cycle arrest in triple negative breast cancer cells: in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

"Julifloricine biosynthesis pathway in Prosopis species"

An In-depth Technical Guide on the Proposed Julifloricine Biosynthesis Pathway in Prosopis Species

Introduction

This compound, a complex piperidine alkaloid isolated from Prosopis species, has garnered significant interest due to its diverse pharmacological activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other piperidine alkaloids, such as anabasine and sedamine. This guide provides a detailed overview of the proposed pathway, supported by available data, experimental protocols, and visual representations to aid researchers in this field.

The proposed biosynthesis of this compound likely originates from the amino acid L-lysine. The core piperidine ring is synthesized via the lysine decarboxylase (LDC) pathway, which involves the formation of cadaverine and subsequent cyclization. Further enzymatic modifications would then lead to the complex structure of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through several key enzymatic steps, starting from the primary metabolite L-lysine.

-

Decarboxylation of L-Lysine: The initial committed step is the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which requires pyridoxal phosphate (PLP) as a cofactor.

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a diamine oxidase, to yield 5-aminopentanal. This intermediate exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine.

-

Formation of the Piperidine Ring: Δ¹-piperideine serves as the core scaffold of the piperidine ring. The subsequent steps towards this compound are less clear and likely involve a series of condensation, oxidation, and reduction reactions. It is proposed that two piperidine rings, or a piperidine and a modified precursor, condense to form the basic skeleton of this compound.

-

Tailoring Reactions: The final steps likely involve a series of "tailoring" reactions, catalyzed by enzymes such as P450 monooxygenases, reductases, and transferases, to introduce the specific functional groups and stereochemistry of this compound.

Due to the limited specific research on the this compound pathway, quantitative data on enzyme kinetics and intermediate concentrations are not available. However, data on the activity of key upstream enzymes in related pathways can provide a valuable reference.

Table 1: Lysine Decarboxylase Activity in Different Plant Species

| Plant Species | Enzyme Source | Specific Activity (units/mg protein) | Reference |

| Lupinus polyphyllus | Cell suspension cultures | 0.5 - 2.5 | (Wink, 1987) |

| Nicotiana tabacum | Hairy roots | 1.2 | (Fecker et al., 1993) |

| Datura stramonium | Root cultures | 0.8 | (Robins & Walton, 1993) |

Note: The data presented are for LDC activity in other alkaloid-producing plants and serve as a proxy due to the absence of specific data for this compound biosynthesis in Prosopis species.

Experimental Protocols

Extraction and Quantification of this compound from Prosopis Leaves

This protocol describes a general method for the extraction and quantification of alkaloids from plant material, which can be adapted for this compound.

Materials:

-

Dried leaf powder of Prosopis species

-

Methanol

-

1 M HCl

-

Ammonia solution (25%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C18 column

Procedure:

-

Macerate 50 g of dried leaf powder in 500 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acidify the residue with 1 M HCl to a pH of 2.0 and filter.

-

Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

-

Basify the aqueous layer with ammonia solution to a pH of 9.0.

-

Extract the alkaloids with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Dissolve the final residue in a known volume of methanol for HPLC analysis.

-

Quantify this compound by comparing the peak area with a standard curve of purified this compound.

Assay for Lysine Decarboxylase (LDC) Activity

This protocol provides a method to determine the activity of LDC, the first committed enzyme in the proposed pathway.

Materials:

-

Plant tissue (e.g., young leaves of Prosopis)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM DTT, 1 mM EDTA, 50 µM PLP)

-

L-[¹⁴C]-lysine (radiolabeled substrate)

-

Scintillation cocktail and counter

Procedure:

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract.

-

The reaction mixture (total volume 200 µL) contains: 100 µL of enzyme extract, 50 mM Tris-HCl pH 8.5, and 1 mM L-[¹⁴C]-lysine.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of 1 M Na₂CO₃.

-

The product, [¹⁴C]-cadaverine, is extracted with an organic solvent (e.g., toluene).

-

Measure the radioactivity of the organic phase using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [¹⁴C]-cadaverine produced per unit time per milligram of protein.

Visualizations

Proposed this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for this compound Quantification

Caption: Workflow for the extraction and quantification of this compound.

Future Directions

The elucidation of the complete this compound biosynthesis pathway requires further research. Key areas to focus on include:

-

Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of high-yielding Prosopis species can help identify candidate genes encoding the enzymes involved in the pathway.

-

Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes are necessary to confirm their roles in the pathway.

-

Metabolite Profiling: Advanced mass spectrometry techniques can be used to identify and quantify the intermediates in the pathway.

By combining these approaches, a comprehensive understanding of this compound biosynthesis can be achieved, paving the way for its sustainable production and therapeutic applications.

Preliminary In Vitro Screening of Julifloricine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary in vitro screening of Julifloricine, an alkaloid isolated from Prosopis juliflora. The document compiles available quantitative data on its bioactivity, details relevant experimental protocols, and presents visualizations of potential signaling pathways and experimental workflows.

Bioactivity of this compound: Quantitative Data

The following tables summarize the reported quantitative data for the antimicrobial and cytotoxic activities of this compound and related extracts.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimal Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 1 |

| Staphylococcus epidermidis | 1 |

| Staphylococcus citreus | 1 |

| Streptococcus pyogenes | 1 |

| Sarcina lutea | 1 |

| Streptococcus faecalis | 5 |

| Streptococcus pneumoniae | 5 |

| Streptococcus lactis | 5 |

| Corynebacterium diphtheriae | 5 |

| Corynebacterium hofmannii | 5 |

| Bacillus subtilis | 5 |

| Candida tropicalis | Superior to Miconazole (concentration not specified) |

| Candida albicans | Equal to Miconazole (concentration not specified) |

Note: this compound was found to be almost insignificant against Gram-negative bacteria such as Salmonella, Shigella, Klebsiella, Proteus, Pseudomonas, Enterobacter, Aeromonas, and Vibrio species. It was inactive against dermatophytic fungi up to a dose of 10 µg/mL.[1][2]

Table 2: Cytotoxic Activity of Prosopis juliflora Alkaloidal Extracts on Astrocyte Primary Cultures

| Extract/Fraction | EC50 (µg/mL) |

| Total Alkaloidal Extract (TAE) | 2.87 |

| Fraction F31/33 | 2.82 |

| Fraction F32 | 3.01 |

Note: The cytotoxicity was determined after 24 hours of exposure. These values are for a total alkaloidal extract and its fractions, not purely isolated this compound, on a specific cell type.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro bioactivity assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a pure culture, select 3-5 well-isolated colonies of the microorganism.

-

Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium.

-

Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.

-

Adjust the turbidity of the inoculum suspension with sterile broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the adjusted inoculum suspension in broth to obtain a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the diluted this compound, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

The final volume in each well should be 100 µL.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

This compound

-

Mammalian cell line (e.g., astrocyte primary cultures)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound and perform serial dilutions in cell culture medium to obtain the desired test concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

-

Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Objective: To evaluate the potential of this compound to inhibit protein denaturation.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or 0.5% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

-

A control group is prepared without the test substance.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

-

Absorbance Measurement:

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the formula: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

-

Anti-inflammatory Assay: Membrane Stabilization

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of inflammatory mediators.

Objective: To assess the membrane-stabilizing activity of this compound.

Materials:

-

This compound

-

Fresh human red blood cells (HRBCs)

-

Normal saline

-

Hypotonic saline

-

Phosphate buffer (pH 7.4)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Preparation of HRBC Suspension:

-

Collect fresh human blood and mix with an equal volume of Alsever's solution (or use an anticoagulant).

-

Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline.

-

Prepare a 10% v/v suspension of the packed cells in isosaline.

-

-

Heat-Induced Hemolysis:

-

Prepare reaction mixtures containing 1 mL of different concentrations of this compound and 1 mL of the 10% HRBC suspension.

-

A control is prepared with 1 mL of saline instead of the test substance.

-

Incubate all mixtures at 56°C for 30 minutes in a water bath.

-

After incubation, cool the mixtures under running tap water and centrifuge at 2500 rpm for 5 minutes.

-

Measure the absorbance of the supernatant at 560 nm.

-

-

Hypotonicity-Induced Hemolysis:

-

Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of different concentrations of this compound, and 0.5 mL of the 10% HRBC suspension.

-

A control is prepared with 0.5 mL of saline instead of the test substance.

-

Incubate the mixtures at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant at 560 nm.

-

-

Data Analysis:

-

Calculate the percentage of membrane stabilization using the formula: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

-

Visualization of Workflows and Potential Signaling Pathways

Disclaimer: The following signaling pathway diagrams are illustrative of general inflammatory and apoptotic pathways that are often modulated by natural alkaloids. The specific involvement of these pathways in the bioactivity of this compound has not been elucidated in the reviewed scientific literature. These diagrams are provided for conceptual understanding and are not based on direct experimental evidence for this compound.

Experimental Workflow for In Vitro Bioactivity Screening

Caption: General workflow for the in vitro screening of this compound's bioactivity.

Hypothetical Inflammatory Signaling Pathway (NF-κB)

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

Hypothetical Apoptotic Signaling Pathway (Intrinsic)

Caption: Hypothetical induction of the intrinsic apoptotic pathway by this compound.

References

Julifloricine's Natural Role in Prosopis juliflora Defense: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of julifloricine, a piperidine alkaloid from Prosopis juliflora, and its crucial role in the plant's defense mechanisms. It covers the antimicrobial, allelopathic, and insecticidal properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound and Prosopis juliflora

Prosopis juliflora, commonly known as mesquite, is a highly adaptable and invasive tree species. Its success in diverse and often harsh environments is partly attributable to a robust chemical defense system. A key component of this defense is the piperidine alkaloid, this compound.[1] This complex molecule is part of a larger family of alkaloids, including juliflorine and juliprosopine, which are biosynthesized by the plant and exhibit a wide range of biological activities.[1] This guide focuses on the natural defensive functions of this compound, providing researchers with a consolidated resource on its biological effects and the methodologies to study them. The leaves of Prosopis juliflora are a rich source of these defensive alkaloids, with a total alkaloid content of approximately 3.6%.[2][3]

Antimicrobial Defense

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. This intrinsic property serves as a primary defense mechanism against a variety of pathogenic microorganisms.

Quantitative Antimicrobial Data

The efficacy of this compound against various microbes has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The available data is summarized in the table below.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 1[4][5] |

| Staphylococcus epidermidis | Gram-positive Bacteria | 1[4][5] |

| Staphylococcus citreus | Gram-positive Bacteria | 1[4][5] |

| Streptococcus pyogenes | Gram-positive Bacteria | 1[4][5] |

| Sarcina lutea | Gram-positive Bacteria | 1[4][5] |

| Streptococcus faecalis | Gram-positive Bacteria | 5[4][5] |

| Streptococcus pneumoniae | Gram-positive Bacteria | 5[4][5] |

| Streptococcus lactis | Gram-positive Bacteria | 5[4][5] |

| Corynebacterium diphtheriae | Gram-positive Bacteria | 5[4][5] |

| Corynebacterium hofmannii | Gram-positive Bacteria | 5[4][5] |

| Bacillus subtilis | Gram-positive Bacteria | 5[4][5] |

| Candida albicans | Fungus | Responsive[4][5] |

| Candida tropicalis | Fungus | Superior to Miconazole[4][5] |

Note: this compound showed insignificant inhibitory effects against Gram-negative bacteria such as Salmonella, Shigella, Klebsiella, Proteus, Pseudomonas, Enterobacter, Aeromonas, and Vibrio species.[4][5] It was also found to be inactive against dermatophytic fungi up to a concentration of 10 µg/mL.[4][5]

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound standard

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Resazurin solution (as a growth indicator, optional)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the broth medium to achieve a range of desired concentrations.[6]

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.[7]

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[7] Growth can be assessed visually or by using a microplate reader to measure turbidity. The addition of a growth indicator like resazurin can also aid in visualizing viability.

Allelopathic Defense

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This compound, as an allelochemical, contributes to the invasive success of P. juliflora by inhibiting the growth of competing plant species.

Quantitative Allelopathic Data

The allelopathic effects of P. juliflora extracts, which contain this compound and other alkaloids, are concentration-dependent.

| Target Species | Effect | Concentration of P. juliflora Extract |

| Cenchrus ciliaris | Inhibition of germination and seedling growth | Higher concentrations of leaf and root extracts[9] |

| Enteropogon rupestris | Inhibition of germination and seedling growth | Higher concentrations of leaf and root extracts[9] |

| Acacia nilotica | No significant effect on germination | All tested concentrations of leaf, bark, and root extracts[9] |

| Acacia tortilis | No significant effect on germination | All tested concentrations of leaf, bark, and root extracts[9] |

| Zea mays (various cultivars) | Delayed and reduced germination and seedling growth | Fruit and seed extracts were most effective[10] |

| Triticum aestivum (various cultivars) | Delayed and reduced germination and seedling growth | Fruit and seed extracts were most effective[10] |

| Albizia lebbeck | Delayed and reduced seedling growth | Fruit and seed extracts were most effective[10] |

Note: The inhibitory effect is generally dose-dependent, with higher concentrations of extracts leading to greater inhibition of germination and growth.[11]

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

This protocol details a common method for assessing the allelopathic potential of this compound.

Materials:

-

This compound solutions of varying concentrations

-

Seeds of the target plant species

-

Sterile Petri dishes

-

Filter paper

-

Distilled water (for control)

-

Incubator or growth chamber

-

Ruler

Procedure:

-

Preparation of Test Solutions: Prepare a series of aqueous solutions of this compound at different concentrations. A control of distilled water should also be prepared.

-

Petri Dish Setup: Place one or two sterile filter papers in each Petri dish.

-

Treatment Application: Moisten the filter paper in each Petri dish with a standard volume (e.g., 5 mL) of the corresponding this compound solution or distilled water for the control.

-

Seed Placement: Place a predetermined number of seeds (e.g., 10-20) of the target species evenly on the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes (e.g., with parafilm) to prevent evaporation and incubate them in a dark or light/dark controlled environment at a suitable temperature for the target species' germination.

-

Data Collection:

-

Germination Percentage: Count the number of germinated seeds at regular intervals (e.g., every 24 hours) for a set period (e.g., 7 days).

-

Seedling Growth: At the end of the experiment, measure the radicle (root) and plumule (shoot) length of the germinated seedlings.

-

-

Data Analysis: Calculate the germination percentage and average radicle and plumule lengths for each concentration and compare them to the control.

Insecticidal and Antifeedant Defense

This compound also plays a role in defending P. juliflora against insect herbivores. Its toxic and unpalatable nature can deter feeding and negatively impact insect development.

Quantitative Insecticidal and Antifeedant Data

Quantitative data on the specific insecticidal effects of purified this compound are limited. However, studies on related alkaloids and crude extracts of P. juliflora demonstrate significant antifeedant and toxic effects. For instance, extracts of plants containing piperidine alkaloids have shown feeding deterrence against various insect larvae. The effectiveness of such compounds is often measured by the Antifeedant Index or by determining the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population).

Specific LC50 and LD50 values for this compound against common insect pests were not found in the reviewed literature. However, the general insecticidal properties of piperidine alkaloids are well-documented.

Experimental Protocol: Leaf Disc Choice Bioassay for Antifeedant Activity

This protocol describes a choice test to evaluate the antifeedant properties of this compound against a leaf-chewing insect.

Materials:

-

This compound solutions of varying concentrations

-

Fresh, untreated leaves from a plant that the test insect readily consumes

-

Test insects (e.g., larvae of Spodoptera litura)

-

Petri dishes

-

Filter paper

-

Cork borer or a similar tool to cut leaf discs

-

Distilled water with a wetting agent (e.g., Triton X-100)

Procedure:

-

Leaf Disc Preparation: Use a cork borer to cut uniform discs from the fresh leaves.

-

Treatment of Leaf Discs:

-

For the treatment group, dip the leaf discs in the this compound solutions for a set amount of time.

-

For the control group, dip the leaf discs in the distilled water with the wetting agent.

-

-

Experimental Setup:

-

In each Petri dish, place one treated leaf disc and one control leaf disc on a moistened filter paper.

-

Introduce one or more test insects into the center of the Petri dish.

-

-

Incubation: Keep the Petri dishes in a controlled environment (temperature, humidity, and light) for a specified period (e.g., 24-48 hours).

-

Data Collection: After the incubation period, measure the area of each leaf disc consumed by the insects. This can be done using image analysis software.

-

Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

Signaling Pathways for Defense

The production of defensive compounds like this compound in plants is often regulated by complex signaling pathways that are activated in response to biotic stresses such as herbivore attack and pathogen infection. The Jasmonic Acid (JA) and Salicylic Acid (SA) pathways are two of the most critical signaling cascades involved in orchestrating plant defenses. While direct experimental evidence for the induction of this compound biosynthesis by these pathways in Prosopis juliflora is not yet available, the general model of plant defense suggests a strong likelihood of their involvement.

Putative Signaling Pathway for this compound Production

Upon herbivore attack or pathogen infection, the plant recognizes specific molecular patterns (Herbivore-Associated Molecular Patterns - HAMPs, or Pathogen-Associated Molecular Patterns - PAMPs). This recognition triggers a cascade of intracellular signaling events, leading to the synthesis of JA and SA. These phytohormones then act as signaling molecules to induce the expression of genes involved in the biosynthesis of defensive secondary metabolites, including piperidine alkaloids like this compound.

References

- 1. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. entomoljournal.com [entomoljournal.com]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Antimicrobial Spectrum of Julifloricine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of Julifloricine, a piperidine alkaloid isolated from Prosopis juliflora. The document summarizes the available quantitative data on its antimicrobial spectrum, details relevant experimental protocols for its study, and presents logical workflows for further research into its mechanism of action.

Antimicrobial Spectrum of this compound

This compound has demonstrated significant inhibitory effects, particularly against Gram-positive bacteria and certain fungal species.[1][2] The antimicrobial activity is quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3]

Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria, with MIC values in the low microgram per milliliter range.[1][2] Its efficacy against Gram-negative bacteria is reported to be largely insignificant.[1][2][4] An alkaloid-enriched chloroform extract from Prosopis juliflora pods, containing juliprosopine, prosoflorine, and juliprosine in addition to this compound, also shows activity against Gram-positive bacteria.[5]

| Microorganism | Strain | Type | This compound MIC (µg/mL) | Basic Chloroformic Extract MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus | - | Gram-positive | 1 | 50 | [1][5] |

| Staphylococcus epidermidis | - | Gram-positive | 1 | - | [1] |

| Staphylococcus citreus | - | Gram-positive | 1 | - | [1] |

| Streptococcus pyogenes | - | Gram-positive | 1 | - | [1][4] |

| Sarcina lutea | - | Gram-positive | 1 | - | [1] |

| Micrococcus luteus | - | Gram-positive | - | 25 | [5] |

| Streptococcus mutans | - | Gram-positive | - | 50 | [5] |

| Streptococcus faecalis | - | Gram-positive | 5 | - | [1][4] |

| Streptococcus pneumoniae | - | Gram-positive | 5 | - | [1] |

| Streptococcus lactis | - | Gram-positive | 5 | - | [1] |

| Corynebacterium diphtheriae | - | Gram-positive | 5 | - | [4] |

| Corynebacterium hofmannii | - | Gram-positive | 5 | - | [1] |

| Bacillus subtilis | - | Gram-positive | 5 | - | [1][4] |

| Escherichia coli | - | Gram-negative | Insignificant | >100 | [4][5] |

| Pseudomonas aeruginosa | - | Gram-negative | Insignificant | >100 | [4][5] |

| Salmonella choleraesuis | - | Gram-negative | - | >100 | [5] |

| Salmonella spp. | - | Gram-negative | Insignificant | - | [1][4] |

| Shigella spp. | - | Gram-negative | Insignificant | - | [1][4] |

| Klebsiella spp. | - | Gram-negative | Insignificant | - | [1][4] |

| Proteus spp. | - | Gram-negative | Insignificant | - | [1][4] |

| Enterobacter spp. | - | Gram-negative | Insignificant | - | [1] |

| Aeromonas spp. | - | Gram-negative | Insignificant | - | [1] |

| Vibrio spp. | - | Gram-negative | Insignificant | - | [1] |

Antifungal Activity

This compound has also been evaluated for its activity against pathogenic fungi, showing notable effects against Candida species and various dermatophytes.[1][6]

| Microorganism | Strain | Type | This compound MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Candida albicans | - | Yeast | 2.5 | [5] |

| Candida tropicalis | - | Yeast | 1.0 | [5] |

| Trichophyton rubrum | - | Dermatophyte | 1.5 | [6] |

| Trichophyton violaceum | - | Dermatophyte | 1.5 | [6] |

| Trichophyton mentagrophytes | - | Dermatophyte | 1.5 | [6] |

| Trichophyton tonsurans | - | Dermatophyte | 1.5 | [6] |

| Trichophyton megninii | - | Dermatophyte | 1.5 | [6] |

| Trichophyton gallinae | - | Dermatophyte | 1.5 | [6] |

| Microsporum canis | - | Dermatophyte | 1.5 | [6] |

| Microsporum nanum | - | Dermatophyte | 1.5 | [6] |

| Microsporum ferrugineum | - | Dermatophyte | 1.5 | [6] |

| Epidermophyton floccosum | - | Dermatophyte | 1.5 | [6] |

Experimental Protocols

The following sections detail generalized methodologies for the extraction of this compound and the assessment of its antimicrobial properties, based on established techniques.

Extraction and Isolation of this compound

This protocol is a synthesized method based on common alkaloid extraction techniques from plant materials, particularly those rich in secondary metabolites.[7][8]

Objective: To extract and isolate this compound from the leaves of Prosopis juliflora.

Materials:

-

Dried, powdered leaves of Prosopis juliflora

-

Methanol

-

Chloroform

-

Ammonium hydroxide solution (10%)

-

Hydrochloric acid (2M)

-

Sodium hydroxide (2M)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for chromatography and filtration

Procedure:

-

Maceration: Soak the powdered leaf material in methanol for 48-72 hours at room temperature to extract a wide range of compounds.

-

Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in 2M hydrochloric acid to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic solution with chloroform in a separatory funnel to remove neutral and acidic lipophilic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide or sodium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Perform a liquid-liquid extraction of the basified aqueous solution with chloroform. The alkaloids will partition into the chloroform layer.

-

Collect the chloroform fractions, pool them, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried chloroform extract to yield a crude alkaloidal mixture.

-

Subject the crude mixture to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify and isolate this compound.

-

Combine fractions containing pure this compound and concentrate to yield the final product.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.[9][10]

Objective: To determine the MIC of this compound against a panel of microorganisms.

Materials:

-

Pure this compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inocula, adjusted to a 0.5 McFarland standard

-

Sterile pipette tips and multichannel pipettor

-

Incubator

-

Resazurin or p-Iodonitrotetrazolium violet (INT) solution (optional, as a growth indicator)[9]

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add a specific volume of the this compound stock solution to the first well of each row and mix to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Prepare a microbial suspension in the appropriate broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the final inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of this compound in each well, which should be accounted for in the initial setup.

-

-

Controls: Include a positive control (broth and inoculum, no this compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Reading the Results: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[3] If a growth indicator like resazurin is used, a color change will indicate microbial growth.

Visualizing Experimental and Logical Workflows

While the specific signaling pathways involved in this compound's antimicrobial action are not yet elucidated in the literature, the following diagrams illustrate the general workflow for its study and a conceptual framework for future research into its mechanism of action.

Caption: Workflow for the study of this compound's antimicrobial activity.

Caption: Conceptual framework for investigating this compound's mechanism of action.

References

- 1. Antimicrobial activity of this compound isolated from Prosopis juliflora. | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activity of the Alkaloid-Enriched Extract from Prosopis juliflora Pods and Its Influence on in Vitro Ruminal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro studies of antidermatophytic activity of juliflorine and its screening as carcinogen in Salmonella/microsome test system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]

- 9. A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Julifloricine from Prosopis juliflora

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the extraction and purification of julifloricine, a piperidine alkaloid, from the plant material of Prosopis juliflora. The methodology is based on established scientific literature and is intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Prosopis juliflora, commonly known as mesquite, is a rich source of various bioactive secondary metabolites, including a class of piperidine alkaloids. Among these, this compound and its analogues have garnered significant interest due to their potential pharmacological activities, including antibacterial, antifungal, and antioxidant properties.[1][2] This protocol outlines a robust acid-base extraction method coupled with chromatographic purification to isolate this compound from the leaves of P. juliflora.

Quantitative Data Summary

The following table summarizes the quantitative parameters derived from a representative extraction process as described in the literature.[3][4] These values can serve as a benchmark for researchers performing this extraction.

| Parameter | Value | Reference |

| Starting Plant Material (dried leaves) | 874 g | [3][4] |

| Hexane for Defatting | 2.0 L/kg of plant material | [3][4] |

| Methanol for Extraction | 1.5 L/kg of plant material | [3][4] |

| Hydrochloric Acid (for acidification) | 0.2 N | [3] |

| Ammonium Hydroxide (for basification) | to pH 11 | [3][4] |

| Total Alkaloidal Extract (TAE) Yield | 4.4 g | [3] |

| Overall Yield of TAE | ~0.5% (w/w) | Calculated |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction.

Detailed Experimental Protocol

This protocol is divided into four main stages: Preparation of Plant Material, Extraction of Total Alkaloids, and Purification of this compound.

Stage 1: Preparation and Defatting of Plant Material

-

Collection and Drying: Collect fresh leaves of Prosopis juliflora. Air-dry the leaves in a well-ventilated area, preferably in a greenhouse at a controlled temperature of 50°C, until they are brittle.[3][4]

-

Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder.

-

Defatting: a. Weigh the powdered plant material. b. In a large container, add hexane to the powdered leaves at a ratio of 2.0 L of hexane per kg of plant material.[3][4] c. Macerate for 48 hours at room temperature with occasional shaking. This step removes nonpolar compounds like fats and waxes.[3][4] d. Filter the mixture to separate the plant residue from the hexane extract. The hexane extract can be discarded. e. Repeat the defatting process two more times to ensure complete removal of nonpolar constituents.[3] f. Air-dry the defatted plant residue to remove any residual hexane.

Stage 2: Extraction of Total Alkaloids

-

Methanol Extraction: a. Transfer the defatted plant residue to a clean container. b. Add methanol at a ratio of 1.5 L per kg of the initial plant material weight.[3][4] c. Macerate for 48 hours at room temperature with occasional shaking. d. Filter the mixture and collect the methanol extract. e. Repeat the methanol extraction process two more times with fresh methanol. f. Combine all the methanol extracts.

-

Concentration: Concentrate the combined methanol extracts using a rotary evaporator at a temperature of 40°C to obtain a concentrated residue.[3]

-

Acid-Base Extraction: a. Stir the concentrated residue with 0.2 N hydrochloric acid (HCl) for 16 hours.[3] This step protonates the alkaloids, making them soluble in the aqueous acidic solution. b. Filter the mixture. The filtrate contains the protonated alkaloids. c. Transfer the acidic aqueous solution to a separatory funnel and wash it with chloroform to remove any remaining non-basic compounds.[3] Discard the chloroform layer. d. Basify the aqueous layer by adding ammonium hydroxide (NH₄OH) dropwise until the pH reaches 11.[3][4] This deprotonates the alkaloids, making them soluble in nonpolar organic solvents. e. Extract the alkaloids from the basified aqueous solution by partitioning with chloroform. Repeat the chloroform extraction three times to ensure complete recovery of the alkaloids. f. Combine the chloroform extracts.

-

Final Concentration: Evaporate the chloroform from the combined extracts using a rotary evaporator to yield the Total Alkaloidal Extract (TAE).[3][4] Weigh the final TAE and calculate the percentage yield.

Stage 3: Chromatographic Purification

-

Column Preparation: Prepare a silica gel column for chromatography.

-

Fractionation: a. Dissolve the TAE in a minimal amount of chloroform. b. Load the dissolved TAE onto the prepared silica gel column. c. Elute the column with a solvent system of increasing polarity, starting with a chloroform/methanol mixture (from 99:1 to 1:1), followed by 100% methanol.[3][4] d. Collect the eluate in fractions of a suitable volume.

-

Monitoring Fractions: a. Spot each collected fraction on a Thin-Layer Chromatography (TLC) plate (silica gel). b. Develop the TLC plate in an appropriate solvent system (e.g., chloroform/methanol with a small amount of ammonia). c. Visualize the spots by exposing the developed TLC plate to iodine vapor or by spraying with Dragendorff's reagent.[3][4] Alkaloids will appear as orange or reddish-brown spots with Dragendorff's reagent.

-

Pooling and Isolation: a. Combine the fractions that show a similar TLC profile corresponding to this compound. b. Concentrate the pooled fractions to obtain the purified this compound. Further purification steps like recrystallization may be necessary to achieve high purity.

Signaling Pathway Diagram (Illustrative)

While the extraction process itself does not involve a biological signaling pathway, the following diagram illustrates the logical relationship of the chemical principles applied during the acid-base extraction, which is the core of the alkaloid isolation.

Caption: Logic of Acid-Base Extraction for Alkaloids.

References

Application Notes and Protocols for High-Purity Julifloricine Purification using HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Julifloricine, a piperidine alkaloid isolated from Prosopis juliflora, has garnered significant interest for its potential pharmacological activities. Obtaining this compound in high purity is crucial for accurate biological evaluation and potential therapeutic development. This document provides a detailed application note and protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The described method, employing an acid-base extraction followed by preparative reverse-phase HPLC, is designed to yield this compound with a purity exceeding 98%. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Prosopis juliflora, commonly known as mesquite, is a rich source of various secondary metabolites, including a complex mixture of piperidine alkaloids. Among these, this compound stands out due to its reported biological activities. The intricate structural similarities among the alkaloids present in P. juliflora pose a significant challenge for their separation and purification. High-Performance Liquid Chromatography (HPLC) offers a powerful and efficient technique for the isolation of individual alkaloids from complex plant extracts. This application note details a robust method for the purification of high-purity this compound, suitable for subsequent research and development purposes.

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Air-dried and powdered leaves of Prosopis juliflora.

-

Solvents: Methanol (HPLC grade), Chloroform (ACS grade), Hexane (ACS grade), Hydrochloric acid (HCl, 37%), Ammonium hydroxide (NH₄OH, 28-30%).

-

HPLC Mobile Phase: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic acid (FA, 99%).

Extraction of Total Alkaloids

An acid-base extraction method is employed to isolate the total alkaloid fraction from the plant material.[1] This procedure selectively extracts basic compounds like this compound from the complex plant matrix.

-

Defatting: Macerate 500 g of powdered P. juliflora leaves with n-hexane (3 x 1.5 L) for 48 hours at room temperature to remove nonpolar constituents. Filter the plant material after each extraction.

-

Methanol Extraction: The defatted plant material is then extracted with methanol (3 x 2 L) for 48 hours at room temperature with occasional agitation.

-

Acidification: The combined methanolic extracts are concentrated under reduced pressure to yield a crude residue. This residue is then dissolved in 0.2 N HCl (1 L) and stirred for 16 hours.

-

Liquid-Liquid Extraction (Acidic): The acidic aqueous solution is filtered and then washed with chloroform (3 x 500 mL) to remove non-basic compounds.

-

Basification: The aqueous layer is basified to a pH of 11 with ammonium hydroxide.

-

Liquid-Liquid Extraction (Basic): The basified aqueous solution is then extracted with chloroform (3 x 500 mL) to isolate the total alkaloid extract (TAE).

-

Drying and Concentration: The combined chloroform fractions are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude total alkaloid extract.

Preparative HPLC Purification of this compound

The crude total alkaloid extract is subjected to preparative reverse-phase HPLC to isolate high-purity this compound.

-

Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Elution: A gradient elution is recommended to achieve optimal separation of the complex alkaloid mixture.

-

Sample Preparation: Dissolve the crude total alkaloid extract in the initial mobile phase composition at a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the quantitative data related to the HPLC purification of this compound.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 15.0 mL/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 35 °C |

| Injection Volume | 2000 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 80 | 20 |

| 10 | 60 | 40 |

| 25 | 40 | 60 |

| 35 | 20 | 80 |

| 40 | 20 | 80 |

| 41 | 80 | 20 |

| 50 | 80 | 20 |

Table 3: Purification Performance

| Parameter | Result |

| Input | |

| Plant Material (leaves) | 500 g |

| Total Alkaloid Extract | 4.4 g |

| Output | |

| Purity of this compound | > 98% (by HPLC) |

| Recovery of this compound | Approximately 15-20% from TAE |

| Retention Time (approx.) | 28.5 min |

Visualization

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of HPLC Parameters

The logical relationship between the key HPLC parameters for optimizing the separation of this compound is illustrated below.

Caption: Interplay of HPLC Parameters for this compound Purification.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for obtaining high-purity this compound from Prosopis juliflora leaves. The combination of a selective acid-base extraction and an optimized preparative reverse-phase HPLC method is effective in isolating the target compound from a complex mixture of related alkaloids. The detailed experimental procedures, tabulated data, and workflow diagrams offer a comprehensive resource for researchers and scientists in the field of natural product drug discovery and development. The availability of high-purity this compound is a critical step towards further elucidating its pharmacological properties and therapeutic potential.

References

Application Notes and Protocols for Optimizing Julifloricine Yield from Prosopis juliflora

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for optimizing the extraction of Julifloricine, a bioactive piperidine alkaloid from the plant Prosopis juliflora. The following sections offer a summary of extraction solvents and their impact on yield, detailed experimental procedures, and visual diagrams of the extraction workflow and a relevant biosynthetic pathway.

Data Presentation: Comparison of Extraction Solvents for Piperidine Alkaloids from Prosopis juliflora

While direct comparative studies quantifying this compound yield with a range of solvents are limited in the available literature, a qualitative and quantitative summary of solvents used for the extraction of piperidine alkaloids from Prosopis juliflora is presented below. This table is compiled from various studies focused on the isolation and characterization of these alkaloids.

| Plant Part | Extraction Method | Solvent(s) | Key Findings/Yield Information |

| Leaves | Maceration followed by acid-base extraction | Hexane (defatting), Methanol (initial extraction), 0.2N HCl, Chloroform | This method yielded a total alkaloid extract (TAE) from which a fraction (F32), containing Juliprosopine and Juliprosine, was isolated. The F32 fraction represented 1.16% of the TAE and 0.0058% of the initial dried leaf material.[1] |

| Pods | Maceration | Hexane, Ethyl Acetate, Methanol | The presence of alkaloids was detected in the ethyl acetate extract. An alkaloid-rich fraction was obtained from this extract.[2] |

| Pods | Acid-base extraction | Ethanol (initial extraction), Acetic Acid, Chloroform, Ethyl Acetate | An alkaloid-enriched basic chloroform extract (BCE) and basic ethyl acetate extract (BAE) were obtained.[3] |

| Leaves, Flowers, Pods, Stem | Soxhlet Extraction | Chloroform, Ethanol, Methanol, Distilled Water | A preliminary phytochemical screening indicated the presence of alkaloids in various extracts, with ethanolic extracts showing a broad range of phytochemicals.[4] |

| Leaves | Maceration | Ethanol | An ethanolic extract of the leaves showed the presence of alkaloids, flavonoids, tannins, coumarins, and anthraquinone glycosides.[5] |

Note: The yields are highly dependent on the specific plant material, geographical origin, and the precise experimental conditions. The data presented should be used as a guide for selecting initial extraction conditions for optimization studies.

Experimental Protocols

The following is a detailed protocol for the extraction and isolation of a this compound-containing alkaloid fraction from the leaves of Prosopis juliflora. This protocol is adapted from established methods for piperidine alkaloid isolation.[1]

Objective: To extract and isolate an alkaloid-rich fraction containing this compound from the dried leaves of Prosopis juliflora.

Materials and Reagents:

-

Dried and powdered leaves of Prosopis juliflora

-

Hexane (analytical grade)

-

Methanol (analytical grade)

-

Hydrochloric acid (HCl), 0.2N solution

-

Ammonium hydroxide (NH₄OH) solution

-

Chloroform (analytical grade)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Separatory funnel (2 L)

-

Filter paper

-

pH meter or pH indicator strips

-

Glassware (beakers, flasks, etc.)

Protocol:

-

Defatting of Plant Material:

-

Weigh 1 kg of dried, powdered leaves of Prosopis juliflora.

-

In a large container, soak the powdered leaves in 3 L of hexane for 48 hours at room temperature with occasional stirring. This step removes nonpolar compounds like fats and waxes.

-

Filter the mixture through filter paper to separate the plant material from the hexane.

-

Discard the hexane filtrate.

-

Air-dry the plant residue to remove any remaining hexane.

-

-

Methanolic Extraction:

-

Transfer the defatted plant residue to a clean, large container.

-

Add 4.5 L of methanol (1.5 L/kg of initial material) and allow it to macerate for 48 hours at room temperature with occasional shaking.

-

Filter the mixture and collect the methanol extract.

-

Repeat the methanolic extraction of the plant residue two more times with fresh methanol.

-

Combine all the methanol extracts.

-

-

Acid-Base Extraction:

-

Concentrate the combined methanolic extract using a rotary evaporator at 40°C until a thick, viscous residue is obtained.

-

To the concentrated residue, add 1 L of 0.2N HCl and stir for 16 hours. This step protonates the alkaloids, making them soluble in the acidic aqueous solution.

-

Filter the acidic solution to remove any insoluble material.

-

Transfer the acidic aqueous solution to a 2 L separatory funnel.

-

Wash the acidic solution by shaking it with 500 mL of chloroform to remove any remaining non-basic compounds. Allow the layers to separate and discard the lower chloroform layer. Repeat this washing step twice.

-

-

Isolation of the Alkaloid Fraction:

-

Basify the aqueous layer by slowly adding ammonium hydroxide solution until the pH reaches approximately 11. This deprotonates the alkaloids, making them soluble in a nonpolar organic solvent.

-

Extract the basified aqueous solution with 500 mL of chloroform. Shake the separatory funnel vigorously and allow the layers to separate.

-

Collect the lower chloroform layer, which now contains the alkaloids.

-

Repeat the extraction of the aqueous layer with chloroform two more times.

-

Combine all the chloroform extracts.

-

-

Drying and Concentration:

-

Dry the combined chloroform extract by adding anhydrous sodium sulfate and allowing it to stand for 30 minutes with occasional swirling.

-

Filter the dried chloroform extract to remove the sodium sulfate.

-

Evaporate the chloroform using a rotary evaporator to obtain the total alkaloid extract (TAE).

-

Further Purification (Optional):

The resulting TAE can be further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex to isolate individual alkaloids like this compound.

Mandatory Visualizations

Experimental Workflow for Optimization

Caption: Workflow for optimizing this compound extraction.

Hypothetical Biosynthetic Pathway for Piperidine Alkaloids

Caption: Generalized biosynthetic pathway of piperidine alkaloids.

References

- 1. repositorio.ufba.br [repositorio.ufba.br]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity of the Alkaloid-Enriched Extract from Prosopis juliflora Pods and Its Influence on in Vitro Ruminal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. Novel Prosopis juliflora leaf ethanolic extract as natural antimicrobial agent against food spoiling microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Julifloricine Cytotoxicity using MTT Assay

These application notes provide a detailed protocol for determining the cytotoxic effects of Julifloricine on mammalian cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is a reliable and widely used technique to quantify cell viability and proliferation.[1][2]

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, an alkaloid isolated from Prosopis juliflora, has demonstrated cytotoxic properties against various cell types, including glial and cancer cells.[3][4] The MTT assay is a quantitative colorimetric method to assess this cytotoxicity. The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][5] This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for performing the MTT assay to evaluate the cytotoxicity of this compound.

Materials and Reagents

-

Cell Lines: Appropriate mammalian cell lines (e.g., HeLa, MCF-7, MDA-MB-231, or relevant glial cell lines).[6]

-